1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one
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Overview
Description
1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one can be compared with other indole derivatives, such as:
1-Benzyl-3-methylindole: Lacks the piperidin-2-ylethoxy group, which may affect its biological activity.
3-Methyl-3-(2-piperidin-2-ylethoxy)indole: Lacks the benzyl group, which may influence its binding affinity and specificity
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-benzyl-3-methyl-3-(2-piperidin-2-ylethoxy)indol-2-one |
InChI |
InChI=1S/C23H28N2O2/c1-23(27-16-14-19-11-7-8-15-24-19)20-12-5-6-13-21(20)25(22(23)26)17-18-9-3-2-4-10-18/h2-6,9-10,12-13,19,24H,7-8,11,14-17H2,1H3 |
InChI Key |
IWWRBWCNJRAMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCC4CCCCN4 |
Origin of Product |
United States |
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